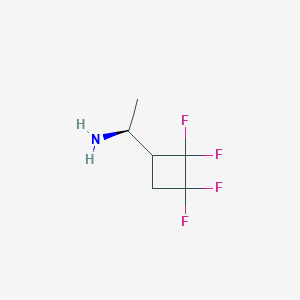

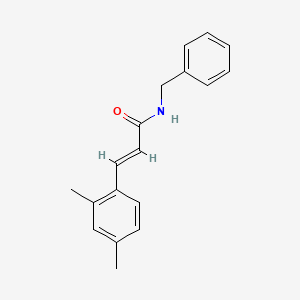

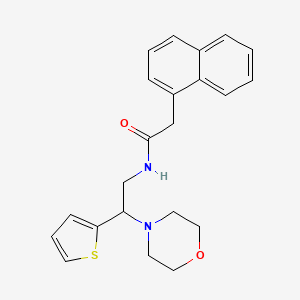

![molecular formula C22H28N4O2 B2548922 5-[4-(二甲氨基)苯基]-4-(3-{[(4-甲氧基苯基)甲基]氨基}丙基)-1,2-二氢吡唑-3-酮 CAS No. 1951440-88-2](/img/structure/B2548922.png)

5-[4-(二甲氨基)苯基]-4-(3-{[(4-甲氧基苯基)甲基]氨基}丙基)-1,2-二氢吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting with the formation of intermediates such as methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate, which is then converted into various pyrazole derivatives through reactions with hydrazine derivatives and cyclization processes . Another synthesis route involves the Claisen-Schmidt reaction to produce chalcones, followed by cyclocondensation with hydrazine hydrate to yield pyrazole derivatives with potential antifungal properties . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidines is achieved by reacting aminomethyleneamino pyrazole with different amines . These methods highlight the versatility of synthetic approaches to create a wide array of heterocyclic compounds with dimethylamino and other substituents.

Molecular Structure Analysis

Spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are employed to characterize the synthesized compounds and confirm their structures . Quantum chemical studies using DFT calculations provide insights into the molecular geometry, electronic properties, and reactivity of these compounds. For instance, the study of proton tautomerism in dimethylaminomethylidene phenylamino thiazolones reveals the existence of amino tautomeric forms and the influence of electronic effects on molecular conformation .

Chemical Reactions Analysis

The reactivity of these compounds is explored through various chemical reactions, including cycloadditions, condensations, and tautomerism. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electrophilic character of the compounds and their potential as antifungal agents . The interaction of these compounds with different reagents leads to the formation of diverse derivatives, showcasing the rich chemistry of heterocyclic compounds with dimethylamino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of dimethylamino groups can impart basicity, while other substituents may affect the polarity, solubility, and thermal stability of the compounds. The nonlinear optical behavior of some compounds is indicated by their non-zero hyperpolarizability values, suggesting potential applications in materials science . Thermodynamic properties are calculated at different temperatures to understand the stability and reactivity under various conditions .

科学研究应用

合成和表征

相关杂环体系的合成涉及复杂的化学反应,突出了这些化合物在生成多样分子结构方面的多功能性。例如,Lovro Selič 及其同事 (1997) 描述了从类似的起始材料制备 N3-保护的 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮和其他杂环化合物,证明了这些化合物在合成具有潜在应用的各种杂环体系方面的效用各种化学和生物学领域 (Selič, Grdadolnik, & Stanovnik, 1997)。

抗菌和抗癌评估

已经评估了与所讨论化合物相关的化合物对它们的抗菌和抗癌潜力的评估。Sumit Sigroha 等人。(2012) 合成了一系列 4-(取代的亚苄基-氨基)-1,5-二甲基-2-苯基-1,2-二氢吡唑-3-酮并测试了它们的抗菌和抗癌活性。该研究强调了这些化合物在药物化学中的潜力,在苯甲醛部分上的特定取代显示出抗菌潜力,而其他则表现出抗癌活性 (Sigroha, Narasimhan, Kumar, Khatkar, Ramasamy, Mani, Mishra, & Majeed, 2012)。

在腐蚀抑制中的应用

另一个重要的应用是在腐蚀科学领域。K. C. Emregül 和 M. Hayvalı (2006) 研究了源自苯并唑酮和香草醛的席夫碱对酸性溶液中钢腐蚀的抑制作用。该化合物在降低腐蚀速率方面表现出显着的效率,表明其在工业应用中用作腐蚀抑制剂的潜力 (Emregül & Hayvalı, 2006)。

聚合材料的改性

在材料科学领域,H. M. Aly 和 H. L. A. El-Mohdy (2015) 报道了通过与各种胺(包括 4-氨基-1,5-二甲基-2-苯基-1,2-二氢吡唑-3-酮)的缩合反应改性聚乙烯醇/丙烯酸水凝胶。这些改性增强了聚合物的热稳定性和生物活性,表明它们在医学应用中的潜力 (Aly & El-Mohdy, 2015)。

电化学应用

J. David 及其同事 (1995) 探索了相关化合物的电化学行为,揭示了复杂的反应,这些反应会根据介质的酸度或碱度产生不同的产物。本研究提供了对这些化合物的电化学性质的见解,这可能与开发新的电化学传感器或催化剂有关 (David, Hurvois, Tallec, & Toupet, 1995)。

属性

IUPAC Name |

5-[4-(dimethylamino)phenyl]-4-[3-[(4-methoxyphenyl)methylamino]propyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-26(2)18-10-8-17(9-11-18)21-20(22(27)25-24-21)5-4-14-23-15-16-6-12-19(28-3)13-7-16/h6-13,23H,4-5,14-15H2,1-3H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNADXDKKJIZUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCNCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

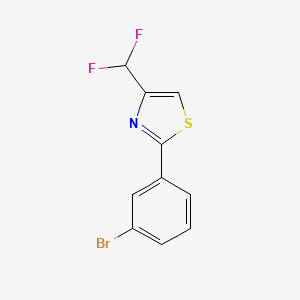

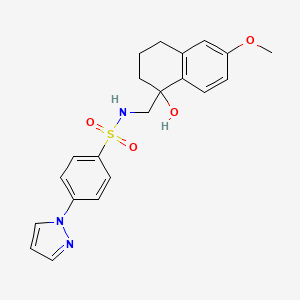

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

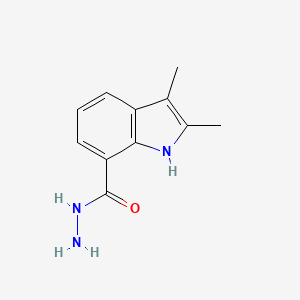

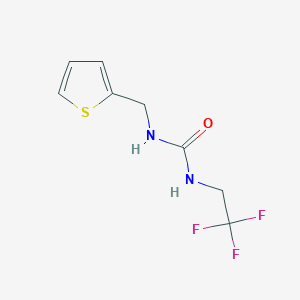

![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)

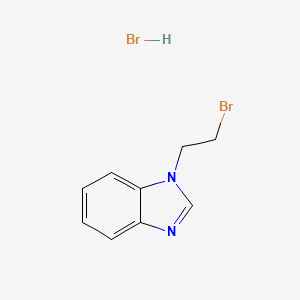

![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)

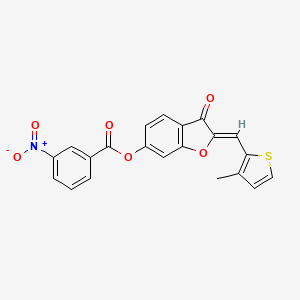

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)

![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)